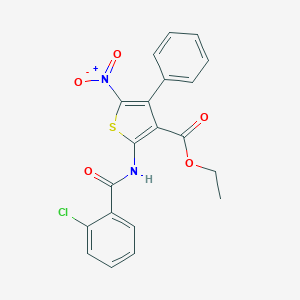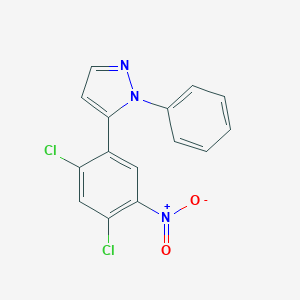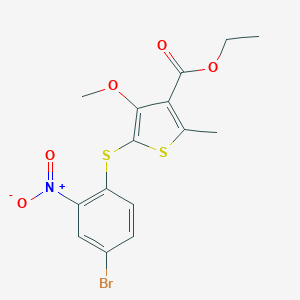
ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chlorobenzoyl group, a nitro group, and a phenyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group can be attached through an acylation reaction using 2-chlorobenzoyl chloride and a suitable base.
Formation of the Carboxylate Ester: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, suitable solvents like dichloromethane.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Sulfoxides, sulfones.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorobenzoyl group can also participate in binding interactions with proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
ETHYL 2-(2-CHLOROBENZAMIDO)-5-NITRO-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Ethyl 2-[(2-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate: Similar structure but with a nitro group instead of a chlorobenzoyl group.
Ethyl 2-[(2-bromobenzoyl)amino]-5-nitro-4-phenylthiophene-3-carboxylate: Similar structure but with a bromobenzoyl group instead of a chlorobenzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15ClN2O5S |
|---|---|
Molecular Weight |
430.9g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-5-nitro-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H15ClN2O5S/c1-2-28-20(25)16-15(12-8-4-3-5-9-12)19(23(26)27)29-18(16)22-17(24)13-10-6-7-11-14(13)21/h3-11H,2H2,1H3,(H,22,24) |
InChI Key |
JKFKMSPJQBVYBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-methoxyphenyl)-8,8-dimethyl-2,3,4,7,8,9-hexahydro[1]benzothieno[2,3-b]quinolin-10(1H)-one](/img/structure/B421508.png)
![6-(1-adamantyl)-9-[2-(dibenzylamino)ethyl]-3,4-dihydro-2H-carbazol-1-one](/img/structure/B421509.png)
![6-tert-butyl-9-[2-(dibenzylamino)ethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B421512.png)
![ethyl 6-[(E)-(benzylimino)methyl]-7-chloro-2-acetamido-1-benzothiophene-3-carboxylate](/img/structure/B421513.png)


![Ethyl 4-[(3-cyanopyridin-2-yl)oxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421519.png)

![7-chloro-5-(4-fluorophenyl)-8-nitro-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B421523.png)
![ethyl 2-amino-9-ethyl-9H-pyrido[2,3-b]indole-3-carboxylate](/img/structure/B421524.png)
![Ethyl 4-(acetyloxy)-5-[(2-amino-4-chlorophenyl)sulfanyl]-2-methyl-3-thiophenecarboxylate](/img/structure/B421525.png)
![4-Butyl-14-chloro-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene](/img/structure/B421526.png)

![ethyl 4-[(diethylamino)acetyl]-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B421532.png)
